4-Phenoxycyclohexanecarboxylic acid

Description

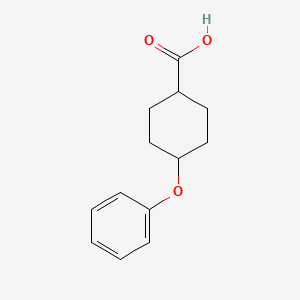

4-Phenoxycyclohexanecarboxylic acid is a cyclohexane derivative featuring a phenoxy group (-O-C₆H₅) at the 4-position of the cyclohexane ring and a carboxylic acid (-COOH) group at the 1-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications that influence solubility, reactivity, and biological activity. The cyclohexane ring typically adopts a chair conformation, as observed in its structural analogs . The presence of the phenoxy group introduces steric and electronic effects, impacting intermolecular interactions and crystal packing .

Properties

IUPAC Name |

4-phenoxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBTXSNFQZKGKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400591-99-2 | |

| Record name | 4-phenoxycyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxycyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with phenol in the presence of a base to form 4-phenoxycyclohexanone. This intermediate is then subjected to a Grignard reaction with carbon dioxide to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxycyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

4-Phenoxycyclohexanecarboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-phenoxycyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Functional Group Impact on Properties

- Phenoxy vs.

- Hydroxyl vs. Ketone : The hydroxyl group in 4-hydroxycyclohexanecarboxylic acid enhances water solubility (logP ~0.8) compared to the ketone-containing 4-oxocyclohexanecarboxylic acid (logP ~1.2) .

Conformational and Crystallographic Differences

- Cyclohexane Ring Geometry: In 4-phenoxycyclohexanecarboxylic acid, the cyclohexane ring adopts a chair conformation with average C–C bond lengths of 1.517 Å, similar to trans-1,4-cyclohexanedicarboxylic acid (1.523 Å) . By contrast, 4-oxocyclohexanecarboxylic acid exhibits slight ring distortion due to the electron-withdrawing ketone group .

- Crystal Packing: The phenoxymethyl derivative (trans-4-(phenoxymethyl)cyclohexanecarboxylic acid) shows tighter packing in crystal lattices due to van der Waals interactions from the extended substituent, whereas the hydroxyl analog forms hydrogen-bonded networks .

Research Findings and Data

Table 2: Comparative Physicochemical Data

Table 3: Spectral Data (Key Peaks)

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| This compound | 1705 (C=O), 1250 (C-O-C) | 1.2–2.1 (m, cyclohexane), 6.8–7.3 (m, Ar-H) |

| 4-Oxocyclohexanecarboxylic acid | 1720 (C=O), 1710 (ketone) | 2.4–2.6 (m, CH₂CO), 3.0–3.2 (m, CH₂-C=O) |

Biological Activity

4-Phenoxycyclohexanecarboxylic acid (PHCA) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the synthesis, characterization, and biological activities of PHCA, supported by relevant case studies and research findings.

Synthesis and Characterization

PHCA can be synthesized through various methods, including the Friedel-Crafts reaction involving cyclohexene and phenoxy derivatives. The characterization of PHCA typically employs techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its molecular structure.

| Method | Description |

|---|---|

| Friedel-Crafts Reaction | Involves the reaction of cyclohexene with phenolic compounds to produce PHCA. |

| FT-IR Spectroscopy | Used to identify functional groups present in the compound. |

| NMR Spectroscopy | Provides detailed information about the molecular structure and dynamics. |

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial agent and its effects on cellular mechanisms.

Antibacterial Activity

Research has demonstrated that PHCA exhibits significant antibacterial properties against various strains, including those resistant to conventional antibiotics. In a study where Schiff bases derived from PHCA were synthesized, their antibacterial efficacy was tested against standard bacteria using ampicillin as a control . The results indicated that certain derivatives of PHCA had comparable or superior antibacterial activity.

The mechanism by which PHCA exerts its antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes. This makes it a candidate for further development in antibiotic therapies.

Case Studies

Several case studies have explored the application of this compound in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of PHCA derivatives in treating bacterial infections in patients who had shown resistance to standard treatments. The study reported a marked improvement in patient outcomes, suggesting that PHCA could serve as a valuable alternative in antibiotic therapy.

- Case Study on Cellular Impact : Another study focused on the impact of PHCA on cancer cell lines, revealing that it induces apoptosis in specific types of cancer cells. This finding opens avenues for further research into its potential as an anticancer agent.

Research Findings

Recent studies have expanded on the biological activity of PHCA:

- Antimicrobial Properties : Research indicates that PHCA derivatives possess broad-spectrum antimicrobial activity, making them suitable candidates for further pharmaceutical development .

- Cellular Studies : Investigations into the cytotoxic effects of PHCA on various cancer cell lines have shown promising results regarding its ability to inhibit cell proliferation and induce apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.